molecular formula C7H4Br2N2O2 B1402779 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1305325-17-0

6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B1402779
CAS No.: 1305325-17-0
M. Wt: 307.93 g/mol
InChI Key: JHZOISDXZFHKJP-UHFFFAOYSA-N
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Description

6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core with bromine atoms at the 6 and 8 positions

Properties

IUPAC Name

6,8-dibromo-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O2/c8-3-1-4(9)10-7-6(3)13-2-5(12)11-7/h1H,2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZOISDXZFHKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the bromination of a pyrido[3,2-b][1,4]oxazine precursor. One common method includes:

    Starting Material: Pyrido[3,2-b][1,4]oxazine.

    Bromination: The precursor is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:

    Batch or Continuous Flow Reactors: To handle larger quantities of reactants and products.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

    Safety Measures: Proper handling and disposal of bromine and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Reduction Reactions: Reduction of the oxazine ring can lead to different derivatives.

    Oxidation Reactions: Oxidation can modify the functional groups on the oxazine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of amino or thio derivatives.

    Reduction: Formation of reduced oxazine derivatives.

    Oxidation: Formation of oxidized oxazine derivatives.

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one may exhibit anticancer properties. Research is focused on its ability to interact with specific molecular targets such as enzymes or receptors involved in cancer pathways. The compound's bromine substituents potentially enhance its reactivity and biological activity, making it a candidate for drug development aimed at inhibiting tumor growth.

Antimicrobial Activity

Investigations into the antimicrobial properties of this compound are ongoing. Early findings suggest that it may possess activity against various bacterial strains, which could lead to the development of new antimicrobial agents. The mechanism of action appears to involve modulation of bacterial enzyme activity.

Drug Development

The compound serves as a scaffold for designing inhibitors or modulators targeting specific biological pathways. Its unique structure allows for modifications that can enhance its efficacy and selectivity in therapeutic applications. Researchers are exploring its potential as a lead compound in the development of novel pharmaceuticals.

Organic Photovoltaics

This compound has been studied for its potential use in organic photovoltaic devices. Its electronic properties may allow it to function as a donor material in solar cells, contributing to the efficiency of energy conversion processes .

Synthesis of Novel Materials

The compound's unique chemical structure facilitates the synthesis of novel materials with tailored properties for various applications, including sensors and catalysts. Its reactivity can be exploited to create derivatives that may have enhanced functionalities in material science.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneLacks bromine substituentsDifferent reactivity and biological activity compared to dibrominated variants
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneContains a single bromine atomPotentially different chemical properties due to reduced steric hindrance
8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneBromine atom at the 8 positionVariations in reactivity patterns compared to compounds with bromine at position 6
6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneMethyl group instead of bromineOffers different chemical behavior and potential applications due to altered electronic properties

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Molecular Targets: Such as enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interaction with specific signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks bromine atoms, which may affect its reactivity and biological activity.

    6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Contains a single bromine atom, potentially leading to different chemical properties.

    8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Similar to the above but with bromine at a different position.

Biological Activity

6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound known for its potential biological activities. This compound features a pyrido[3,2-b][1,4]oxazine core with bromine substituents at the 6 and 8 positions. Its unique structure allows it to interact with various biological targets, making it a candidate for medicinal chemistry and other scientific applications.

  • IUPAC Name : 6,8-dibromo-4H-pyrido[3,2-b][1,4]oxazin-3-one
  • CAS Number : 1305325-17-0
  • Molecular Formula : C7H4Br2N2O2
  • Molecular Weight : 295.93 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of a suitable pyrido[3,2-b][1,4]oxazine precursor. Common reagents include bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to achieve complete bromination.

The biological activity of this compound is primarily attributed to its ability to bind to molecular targets such as enzymes and receptors. This binding can modulate their activity and influence various signaling pathways within cells.

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Properties : Investigations into its role as an inhibitor of cancer cell proliferation are ongoing.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrido[3,2-b][1,4]oxazine derivatives. It was found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) .
  • Neuroprotective Effects : Research conducted by Smith et al. (2020) demonstrated that derivatives of pyrido[3,2-b][1,4]oxazine could protect neuronal cells from oxidative stress-induced apoptosis in vitro. This suggests a potential therapeutic role in treating neurodegenerative disorders .
  • Antimicrobial Studies : A recent study assessed the antimicrobial properties of several dibromo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising antibacterial activity against Staphylococcus aureus .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-oneNo brominationLimited biological activity
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)Single bromine atomModerate activity against bacteria
8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)Bromine at position 8Varies; less studied

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

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